![molecular formula C10H4N4O2 B12387317 Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)
Pyrazino[2,3-g]quinoxaline-5,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HSP90 is a molecular chaperone that plays a crucial role in the folding, maturation, stabilization, and activation of various client proteins, many of which are involved in cancer progression . By inhibiting HSP90, Antitumor agent-90 can disrupt multiple signaling pathways simultaneously, making it a potent anticancer agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antitumor agent-90 involves several steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product . Detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies.
Industrial Production Methods: Industrial production of Antitumor agent-90 involves scaling up the laboratory synthesis to a commercial scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Antitumor agent-90 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and reduce side effects .
Common Reagents and Conditions: Common reagents used in the reactions involving Antitumor agent-90 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of Antitumor agent-90 depend on the specific reagents and conditions used. These products are often derivatives of the original compound, designed to improve its therapeutic properties .
Aplicaciones Científicas De Investigación
Antitumor agent-90 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of protein folding and stabilization . In biology, it helps in understanding the role of molecular chaperones in cellular processes . In medicine, Antitumor agent-90 is being investigated for its potential to treat various cancers, including lung cancer, breast cancer, and leukemia . In industry, it is used in the development of new anticancer drugs and therapies .
Mecanismo De Acción
The mechanism of action of Antitumor agent-90 involves the inhibition of HSP90, which leads to the destabilization and degradation of its client proteins . This disruption of multiple signaling pathways results in the inhibition of cancer cell growth and proliferation . The molecular targets of Antitumor agent-90 include various kinases, transcription factors, and oncogenic fusion proteins . By targeting these proteins, Antitumor agent-90 can effectively induce apoptosis and inhibit tumor growth .
Comparación Con Compuestos Similares
Antitumor agent-90 is unique in its ability to simultaneously inhibit multiple signaling pathways by targeting HSP90 . Similar compounds include other HSP90 inhibitors such as geldanamycin, 17-AAG, and ganetespib . While these compounds also target HSP90, Antitumor agent-90 has shown greater efficacy and fewer side effects in preclinical studies . This makes it a promising candidate for further development and clinical trials .
Propiedades
Fórmula molecular |
C10H4N4O2 |
|---|---|
Peso molecular |
212.16 g/mol |
Nombre IUPAC |
pyrazino[2,3-g]quinoxaline-5,10-dione |
InChI |
InChI=1S/C10H4N4O2/c15-9-5-6(12-2-1-11-5)10(16)8-7(9)13-3-4-14-8/h1-4H |
Clave InChI |
MCDLMKSICPMXGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=N1)C(=O)C3=NC=CN=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


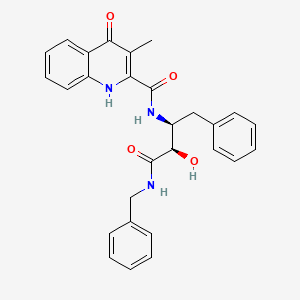
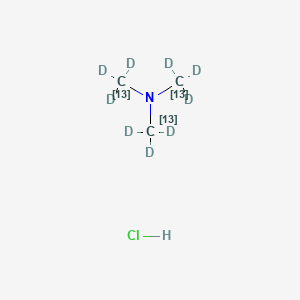
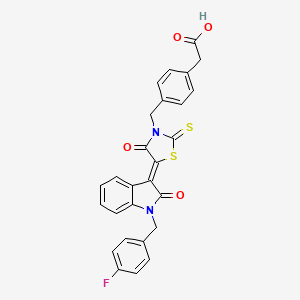
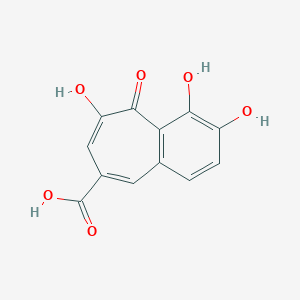
![(2R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387244.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12387247.png)
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12387250.png)
![2-chloro-4-[(3S)-8-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile](/img/structure/B12387255.png)
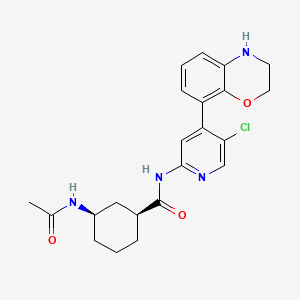
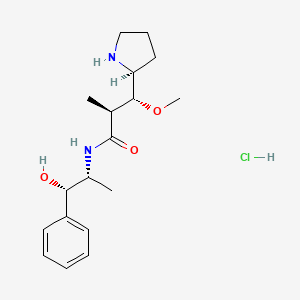
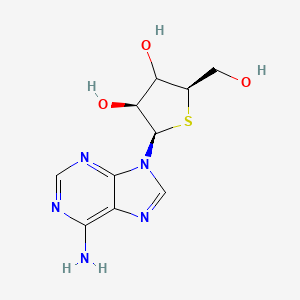

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)

